Cas no 1805540-32-2 (2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile)

2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile
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- インチ: 1S/C8H5F2IN2O/c9-8(10)7-4(1-2-12)5(11)3-6(14)13-7/h3,8H,1H2,(H,13,14)
- InChIKey: ZUQSBTIWANYOAS-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(NC(C(F)F)=C1CC#N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 378
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 52.9
2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029031200-1g |
2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile |
1805540-32-2 | 95% | 1g |
$2,981.85 | 2022-04-01 | |
Alichem | A029031200-250mg |
2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile |
1805540-32-2 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029031200-500mg |
2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile |
1805540-32-2 | 95% | 500mg |
$1,819.80 | 2022-04-01 |
2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile 関連文献
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrileに関する追加情報
Compound CAS No. 1805540-32-2: A Comprehensive Overview
The compound with CAS No. 1805540-32-2, known as 2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile is characterized by its pyridine ring system, which serves as the central framework of the molecule. The pyridine ring is substituted with several functional groups, including a difluoromethyl group at position 2, a hydroxyl group at position 6, an iodine atom at position 4, and an acetonitrile group at position 3. These substituents contribute to the compound's distinct chemical properties and reactivity.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of electron-withdrawing groups such as the acetonitrile and difluoromethyl groups enhances the molecule's ability to interact with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
The synthesis of 2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile involves a series of intricate organic reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.
In terms of biological activity, this compound has shown remarkable selectivity towards certain enzymes and receptors, suggesting its potential as a lead compound in drug development. For instance, studies have demonstrated its ability to inhibit specific kinases involved in cancer cell proliferation, indicating its role in anticancer therapy.
Moreover, the iodine substituent at position 4 plays a crucial role in modulating the compound's pharmacokinetic properties. Iodine substitution can enhance the molecule's lipophilicity and stability, which are critical factors for drug bioavailability and efficacy.
The hydroxyl group at position 6 adds another layer of complexity to this molecule by introducing hydrogen bonding capabilities. This feature can significantly influence the compound's solubility and interaction with biological systems, making it a versatile building block for further chemical modifications.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 2-(Difluoromethyl)-6-hydroxy-4-iodopyridine-3-acetonitrile, providing insights into its binding modes with various protein targets. These studies have revealed that the acetonitrile group acts as a key determinant in stabilizing interactions within enzyme active sites.
In conclusion, CAS No. 1805540-32-2 represents a cutting-edge molecule with immense potential in the field of medicinal chemistry. Its unique structure and promising biological activities make it a focal point for ongoing research efforts aimed at developing innovative therapeutic agents.
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